8H-pyrido[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
8H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h1-4H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEBMWRWBWRQAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=O)C2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC2=NC=NC(=O)C2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Cyclization
A widely employed method involves base-mediated cyclization of 5-acetyl-4-aminopyrimidine precursors. Sodium ethoxide (21% in ethanol) facilitates intramolecular cyclization at reflux temperatures (80–90°C), forming the pyrido[2,3-d]pyrimidin-4-one core. This approach achieves yields of 65–78% under anhydrous conditions. The reaction proceeds via deprotonation of the acetyl methyl group, followed by nucleophilic attack on the adjacent carbonyl carbon, as shown:
Acid-Catalyzed Cyclization
Phosphoric acid or polyphosphoric acid (PPA) promotes cyclization at elevated temperatures (120–140°C). This method is advantageous for electron-deficient substrates, achieving 70–85% yields. However, side reactions such as over-oxidation require careful temperature control.
Condensation Reactions
One-Pot Three-Component Synthesis
A three-component reaction involving ethyl acetoacetate, thiourea, and 2-aminonicotinaldehyde under microwave irradiation (100 W, 120°C) produces this compound derivatives in 45 minutes. This solvent-free method offers a 92% yield and excellent atom economy:
Cyclocondensation with Aldehydes
Reaction of 4-amino-2-mercaptopyrimidine with substituted benzaldehydes in acetic acid yields thioether intermediates, which undergo oxidative desulfurization using hydrogen peroxide (30%) to form the target compound. Yields range from 55% to 68% depending on the aldehyde’s electronic properties.
Oxidation Approaches
Sulfur Oxidation for Functionalization
This compound derivatives containing sulfanyl groups (-SH) are oxidized to sulfones using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. This step is critical for enhancing solubility and biological activity, with conversions exceeding 90%.
Side-Chain Oxidation
Methyl substituents on the pyridine ring are oxidized to carboxylic acids using potassium permanganate (KMnO₄) in acidic media. This modification introduces polarity, facilitating downstream pharmaceutical applications.
Multi-Step Synthesis from Pyridone Precursors
Pyridone to Pyrimidinone Conversion
Pyridone derivatives undergo Vilsmeier-Haack formylation followed by condensation with guanidine nitrate to construct the pyrimidinone ring. Key steps include:
Cross-Coupling Strategies
Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups at the 2-position of the pyrido[2,3-d]pyrimidin-4-one scaffold. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1), biaryl derivatives are synthesized in 75–88% yields.
Industrial-Scale Production
Continuous Flow Synthesis
Microreactor technology enables continuous production with residence times under 10 minutes. Key parameters:
Crystallization Optimization
Recrystallization from ethanol/water (7:3) at 4°C produces pharmaceutical-grade material with >99.5% purity. Particle size distribution is controlled via antisolvent addition rates.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms >99% purity with retention time 6.8 minutes.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Base-Catalyzed | NaOEt, EtOH, reflux | 65–78 | 95–98 | Moderate |
| Three-Component | MW, solvent-free | 92 | 99 | High |
| Continuous Flow | 150°C, 15 bar, H-beta | 89 | 99.5 | Industrial |
| Suzuki Coupling | Pd(PPh₃)₄, dioxane/H₂O | 75–88 | 97–99 | Lab-scale |
Chemical Reactions Analysis
Substitution Reactions
The scaffold undergoes substitutions at C2, C4, and C8 positions, enabling structural diversification for drug discovery.
C4 Position Functionalization
Cross-coupling reactions introduce aryl, alkyl, or heterocyclic groups:
Example : Pd-catalyzed Suzuki coupling at C4 yields 4-arylpyrido[2,3-d]pyrimidin-4-ones with enhanced kinase inhibitory activity .
C2 Sulfanyl Group Substitution
The sulfanyl (-SH) group at C2 is highly reactive:
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Alkylation | Alkyl halides, NaOEt/EtOH, reflux | 2-Alkylthio derivatives | |
| Arylation | Aryl halides, base | 2-Arylthio derivatives |
Example : Treatment with methyl iodide under basic conditions produces 2-(methylthio) derivatives, improving metabolic stability.
C8 Position Modifications
C8 substitutions enhance interactions with biological targets:
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Sonogashira Coupling | Pd/Cu, alkynes | 8-Alkynyl derivatives | |
| Amination | Methylamine derivatives, Pd catalysts | 8-Aminomethyl derivatives (e.g., 44a ) |
Example : Introducing a pyrazol-1-yl group at C8 via Sonogashira coupling improves selectivity for KDM4/5 histone demethylases .
Oxidation Reactions
The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones:
| Substrate | Oxidizing Agent | Product | Application | Reference |
|---|---|---|---|---|
| 2-Sulfanyl derivative | m-CPBA (meta-chloroperbenzoic acid) | 2-Sulfinyl/sulfonyl derivatives | Enhanced solubility/bioactivity |
Example : Oxidation of 2-sulfanylpyrido[2,3-d]pyrimidin-4-one with m-CPBA yields sulfone derivatives with increased EGFR inhibitory potency .
Cyclization and Multi-Component Reactions
Efficient one-pot syntheses construct the pyrido[2,3-d]pyrimidine core:
Example : A three-component reaction under microwave irradiation produces fused pyrido-pyrimidines in 85–92% yield .
Biological Activity Correlation
Functionalization directly impacts pharmacological properties:
Scientific Research Applications
Structural Characteristics
8H-pyrido[2,3-d]pyrimidin-4-one is an ortho-fused bicyclic heterocycle composed of pyridine and pyrimidine rings. This unique structure allows for multiple substitution patterns, which can enhance its biological activity. The compound typically exhibits five diversity centers, making it a versatile scaffold for drug discovery .
Biological Activities
The compound has been associated with a wide range of biological activities, including:
- Anticancer Properties : Numerous studies have demonstrated that derivatives of this compound act as potent inhibitors of tyrosine kinases (TKIs), which are critical in the signaling pathways of various cancers. These compounds have shown high efficacy against BCR-ABL fusion proteins in chronic myeloid leukemia and other malignancies .
- Antimicrobial Effects : Research indicates that some derivatives exhibit significant antimicrobial activity against various bacterial strains, making them potential candidates for developing new antibiotics .
- Anti-inflammatory and Analgesic Activities : Certain derivatives have been reported to possess anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .
- Neuroprotective Effects : Investigations into the neuroprotective potential of these compounds suggest they may be useful in treating neurodegenerative diseases due to their ability to inhibit specific pathways involved in neuronal damage .
Synthetic Methodologies
The synthesis of this compound derivatives often involves several key methodologies:
- Cross-Coupling Reactions : Techniques such as Suzuki-Miyaura and Buchwald-Hartwig reactions are frequently employed to introduce various substituents at the C4 position, enhancing the biological profile of the compounds .
- Cyclization Reactions : These reactions are crucial for constructing the core structure of pyrido[2,3-d]pyrimidines from simpler precursors. This approach allows for the introduction of functional groups that can modulate biological activity .
Case Studies
Several case studies illustrate the applications of this compound in medicinal chemistry:
Case Study 1: Anticancer Activity
A study demonstrated that specific derivatives of this compound exhibited nanomolar inhibitory activity against tyrosine kinases involved in lung cancer. The introduction of amino or carbonyl groups at the C4 position significantly enhanced their potency against ZAP-70 and SYK kinases .
Case Study 2: Antimicrobial Agents
Research highlighted a series of this compound derivatives that showed promising antibacterial activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis revealed that specific substitutions at the C5 position were critical for enhancing antimicrobial efficacy .
Case Study 3: Neuroprotection
In a preclinical model of neurodegeneration, certain derivatives demonstrated neuroprotective effects by inhibiting oxidative stress pathways. These findings suggest potential therapeutic applications in treating Alzheimer's disease .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 8H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as tyrosine kinases. These interactions can inhibit the activity of these enzymes, leading to downstream effects on cellular signaling pathways. The compound’s structural similarity to DNA and RNA bases allows it to bind to nucleic acids and proteins, influencing various biological processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Substituent Impact on Antimicrobial Activity
- Electron-donating groups (e.g., -OCH₃ at C5) enhance antimicrobial activity by improving membrane penetration .
- Benzothiazole and thiophene at C2/C3 increase antimicrobial breadth, with compound XIII showing activity comparable to cefotaxime .
- Bulky substituents (e.g., piperidinyl at C8) improve target binding in kinase inhibition, as seen in pyrido[3,4-d]pyrimidin-4(3H)-one derivatives .
Physicochemical Properties
Substituents also alter molecular properties critical for drug-likeness:
Table 3: Physicochemical Comparison
Q & A
Q. What are the most efficient synthetic routes for 8H-pyrido[2,3-d]pyrimidin-4-one and its derivatives?
Methodological Answer: The synthesis of this compound derivatives often employs multi-component reactions or oxidation strategies. For example:
- One-pot three-component reactions using 2-aminopyridine derivatives, aldehydes, and β-ketoesters under basic conditions yield substituted pyridopyrimidines .
- Oxidation of dihydro intermediates : 2-Substituted dihydropyrido[2,3-d]pyrimidin-4(1H)-ones can be oxidized with agents like DDQ or KMnO₄ to form the aromatic core .
- Catalytic systems : Copper iodide/palladium catalysts (e.g., Pd(0)) enhance regioselectivity in coupling reactions for functionalized derivatives .
Key Considerations : Optimize solvent systems (e.g., water or ethanol for greener synthesis) and reaction time (e.g., 7–12 hours at 100°C for cyclization) .
Q. How can researchers validate the structural purity of this compound derivatives?
Methodological Answer:
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 8.1–8.5 ppm for pyrido protons) .
- LC-MS/MS : Quantify purity (>98%) and detect impurities using reverse-phase columns (C18) with acetonitrile/water gradients .
- X-ray crystallography : Resolve regiochemical ambiguities in substituted derivatives (e.g., distinguishing 6- vs. 8-substituted isomers) .
Data Interpretation : Compare spectral data with published analogs (e.g., 6-bromo-8-cyclopentyl derivatives in ).
Advanced Research Questions
Q. What strategies address contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Discrepancies in biological data (e.g., kinase inhibition vs. TRPA1 antagonism) may arise from:
Q. Experimental Design :
Perform dose-response assays (IC₅₀) under standardized conditions.
Use isosteric replacements (e.g., fluorine for chlorine) to probe pharmacophore requirements .
Q. How can computational modeling guide the design of this compound derivatives for specific targets?
Methodological Answer:
- Molecular docking : Map interactions with target binding pockets (e.g., FGFR1’s ATP-binding site using PyMol or AutoDock) .
- QSAR Studies : Correlate substituent electronic properties (Hammett σ values) with activity. For example:
Validation : Synthesize top-scoring virtual hits and compare predicted vs. experimental IC₅₀ values.
Q. What are the challenges in achieving regioselective functionalization of the pyrido[2,3-d]pyrimidin-4-one scaffold?
Methodological Answer: Regioselectivity issues arise during:
Q. Case Study :
Key Recommendations for Researchers
- Reproducibility : Document reaction conditions (solvent, temperature, catalyst ratio) meticulously .
- Data Transparency : Share negative results (e.g., failed couplings) to refine synthetic protocols.
- Collaboration : Cross-validate biological findings with independent labs to resolve contradictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
